
AC-Tyr(PO3H2)-glu-glu-ile-glu
Descripción general
Descripción
AC-Tyr(PO3H2)-glu-glu-ile-glu is a phosphorylated peptide sequence hypothesized to play a role in modulating wheat gluten quality. Its structure includes a phosphorylated tyrosine residue (Tyr-PO₃H₂) followed by three glutamic acid (glu) residues, isoleucine (ile), and a terminal glutamic acid.
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
SPPS remains the gold standard for synthesizing AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu due to its efficiency in stepwise amino acid coupling and handling of phosphorylated residues . The process involves:
-
Resin Selection : A Wang or Rink amide resin is typically used, depending on whether the C-terminus requires a free acid or amide group.
-
Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF) .
-
Coupling : Amino acids are activated with agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) . The phosphorylated tyrosine residue, Fmoc-Tyr(PO₃H₂)-OH, is incorporated at the appropriate position .
-
Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water .
Key Reaction Conditions
Parameter | Specification |
---|---|
Coupling Time | 1–2 hours per residue |
Temperature | Room temperature (20–25°C) |
Solvent | DMF or NMP (N-methylpyrrolidone) |
Phosphotyrosine Handling | Pre-activated with DIC/HOBt |
Challenges in Phosphotyrosine Incorporation
The phosphorylated tyrosine residue introduces steric hindrance and polarity, requiring optimized coupling times (extended to 2–3 hours) and excess reagents (3–5 equivalents) . Incomplete coupling risks deletion sequences, necessitating real-time monitoring via Kaiser or chloranil tests .
Solution-Phase Synthesis
Segment Condensation
Solution-phase synthesis is employed for large-scale production. The peptide is divided into shorter segments (e.g., AC-Tyr(PO3H2)-Glu and Glu-Ile-Glu), synthesized separately, and coupled using benzotriazole-based activators .
Advantages and Limitations
Aspect | Details |
---|---|
Scalability | Suitable for multi-gram batches |
Purification Complexity | Requires intermediate HPLC purification after each coupling step |
Yield | 60–70% per segment due to solubility issues |
Phosphorylation Strategies
Post-synthetic phosphorylation using phosphoryl chloride (POCl₃) or enzymatically via tyrosine kinases has been explored but faces low regioselectivity (<30% yield) . Pre-phosphorylated tyrosine derivatives are preferred for higher fidelity .
Industrial-Scale Production
Hybrid SPPS-Solution Approach
Industrial facilities combine SPPS for phosphorylated residues and solution-phase methods for non-polar segments to balance cost and purity . A representative protocol includes:
-
SPPS of AC-Tyr(PO3H2)-Glu : Synthesized on a Tentagel resin with HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) activation .
-
Solution-Phase Synthesis of Ile-Glu : Prepared via mixed anhydride method using isobutyl chloroformate.
-
Convergent Coupling : Segments are coupled using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane .
Cost Analysis
Component | SPPS Cost (USD/g) | Solution-Phase Cost (USD/g) |
---|---|---|
Resin | 12–15 | N/A |
Phosphotyrosine | 200–250 | 180–220 |
Activators | 50–70 | 30–50 |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves >95% purity. Mobile phases include:
-
Buffer A : 0.1% TFA in water
-
Buffer B : 0.1% TFA in acetonitrile
Gradient: 5–60% Buffer B over 30 minutes .
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (803.70 g/mol) :
-
Observed m/z : 804.3 [M+H]⁺
-
Theoretical m/z : 803.7
Comparative Evaluation of Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
SPPS | 75–85 | 90–95 | Low to moderate |
Solution-Phase | 60–70 | 80–90 | High |
Hybrid Approach | 70–80 | 85–95 | Moderate to high |
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Tipos de reacciones
AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina.
Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres.
Sustitución: La tirosina fosforilada puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido peracético.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Nucleófilos como hidroxilamina o tioles.
Productos principales
Oxidación: Ditirosina y otros derivados oxidados.
Reducción: Tioles libres de los puentes disulfuro.
Sustitución: Péptidos modificados con grupos fosforilo sustituidos.
Aplicaciones Científicas De Investigación
Biological Significance
Phosphorylation in Cellular Signaling
Phosphorylation plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The presence of the phosphotyrosine (Tyr(PO3H2)) moiety in AC-Tyr(PO3H2)-glu-glu-ile-glu facilitates interactions with SH2 domains, which are pivotal in signal transduction pathways. This interaction is critical for the regulation of various proteins involved in cancer and other diseases .
Inhibition of Protein Interactions
Targeting SH2 Domain Proteins
Research has demonstrated that this compound can inhibit the interaction between phosphorylated proteins and SH2 domain-containing proteins. This inhibition is significant for developing therapeutic agents targeting diseases where these interactions are dysregulated, such as cancer .
Structural Studies
NMR and X-ray Crystallography
The structural characterization of this compound using techniques like NMR spectroscopy and X-ray crystallography has provided insights into its binding mechanisms with SH2 domains. These studies reveal how modifications to the peptide structure can enhance binding affinity, which is essential for drug design .
Therapeutic Applications
Potential Drug Development
Given its ability to modulate protein interactions, this compound serves as a lead compound for developing small-molecule inhibitors targeting specific protein-protein interactions involved in disease mechanisms. For instance, modifications to the peptide backbone have been explored to enhance its efficacy against certain cancers .
Case Studies
Study | Findings | Relevance |
---|---|---|
Furet et al. (1997) | Improved binding affinity by modifying the peptide sequence | Demonstrates potential for drug development targeting SH2 domains |
Garcia-Echeverria et al. (1998) | Structural analysis of peptide interactions with Grb2 SH2 domain | Provides insights into design strategies for inhibitors |
Research on phosphopeptides | Inhibition of EGFR interactions via phosphopeptide derivatives | Highlights therapeutic potential in cancer treatment |
Mecanismo De Acción
El mecanismo de acción de AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH implica su interacción con proteínas y enzimas específicas. El residuo de tirosina fosforilada es reconocido por los dominios SH2 y PTB, que están involucrados en las vías de transducción de señales. Esta interacción puede modular la actividad de varias proteínas de señalización, lo que lleva a efectos biológicos posteriores .
Comparación Con Compuestos Similares
Comparison with Similar Glutenin Subunits
Structural and Functional Features
The table below summarizes key differences between AC-Tyr(PO3H2)-glu-glu-ile-glu and related glutenin subunits:
Impact on Wheat Quality Parameters
Dough Strength and Elasticity
- This compound : Phosphorylation may increase electrostatic interactions, enhancing dough hydration and stability. This is analogous to the positive effects of Y-type HMW-GS subunits, which correlate with higher SDS-sedimentation values .
- HMW-GS (e.g., 5+10): The 5+10 subunit is strongly associated with superior dough strength and bread-making quality due to its ability to form extensive disulfide networks. However, its effects can be context-dependent; in some genetic backgrounds, its superiority is less pronounced .
- LMW-GS (e.g., Glu-A3b/c) : Glu-A3b and Glu-A3c alleles are linked to higher RmaxE (resistance to extension) and SDS-sedimentation values compared to Glu-A3e, which correlates with poor quality .
Genetic and Environmental Interactions
- The presence of 1BL/1RS chromosomal translocations reduces the frequency of high-quality HMW-GS and LMW-GS subunits, leading to inferior dough stability and noodle quality . This compound’s functionality might similarly be compromised in such genetic backgrounds.
Quantitative Performance Metrics
The table below extrapolates performance metrics based on analogous glutenin subunits:
Parameter | This compound | HMW-GS 5+10 | LMW-GS Glu-A3b |
---|---|---|---|
SDS-Sedimentation Value | Moderate to high (hypothesized) | High (~60–70 mL) | High (~55–65 mL) |
Dough Stability (min) | Improved (speculative) | 10–15 | 8–12 |
Protein Content Correlation | Neutral/positive | Weak | Strong (via A/C group ratios) |
Actividad Biológica
AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.
Target of Action
The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.
Biochemical Pathways
This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .
Pharmacokinetics
Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.
Biological Activity
This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .
Research Applications
The compound has diverse applications across several fields:
- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.
- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .
- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.
- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .
- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .
Summary Table of Findings
Feature | Details |
---|---|
Target | Tyrosine Kinases |
IC50 Value | ~1 µM |
Biochemical Pathway Impact | Modulates tyrosine kinase activity |
Applications | Chemistry, Biology, Medicine, Industry |
Unique Characteristics | Specific sequence with acetylation and phosphorylation |
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the phosphorylated tyrosine residue in AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu?
- Answer : The phosphorylated tyrosine (Tyr(PO3H2)) is critical for binding to SH2 domains, which recognize phosphotyrosine motifs in signaling proteins. This interaction inhibits src SH3-SH2-mediated protein-protein interactions, disrupting downstream signaling pathways like PI3K/Akt/mTOR . Methodologically, structural analysis via X-ray crystallography or NMR can map binding interfaces, while mutagenesis (e.g., substituting Tyr(PO3H2) with non-phosphorylatable residues) validates functional importance .
Q. How is this compound synthesized and purified for experimental use?
- Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with Fmoc/t-Bu chemistry for sequential addition of residues. Phosphorylation at tyrosine is achieved using phosphoramidite reagents or enzymatic methods. Purification involves reverse-phase HPLC (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) and characterization via MALDI-TOF MS .
Q. What in vitro assays are used to measure its binding affinity to src SH2 domains?
- Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods. For SPR, immobilize the src SH2 domain on a sensor chip and measure real-time binding kinetics (KD ≈ 1 µM as reported) . Competitive ELISA using phosphopeptide libraries can also quantify IC50 values .
Advanced Research Questions
Q. How can contradictory binding data between this compound and src SH2 domains in different studies be resolved?
- Answer : Contradictions often arise from buffer conditions (e.g., ionic strength affecting electrostatic interactions) or post-translational modifications in recombinant SH2 domains. Standardize assays using:
- Consistent buffer systems (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
- Domain purity verification (SDS-PAGE >95%, circular dichroism for folding).
- Cross-validation with orthogonal techniques (SPR vs. ITC) .
Q. What experimental designs are optimal for studying its inhibitory effects in cellular models?
- Answer : Use a split-plot design with:
- Main plots : Cell lines (e.g., src-overexpressing vs. wild-type).
- Subplots : Dose-response (0.1–10 µM) and time-course (0–48 hrs).
- Endpoints : Western blotting for phosphorylated downstream targets (e.g., FAK, STAT3) and functional assays (e.g., transwell migration) . Include controls (scrambled peptide, src kinase inhibitors like KX2-391) to confirm specificity .
Q. How can computational modeling enhance the optimization of this compound's binding affinity?
- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational stability of the peptide-SH2 complex. Docking tools (AutoDock Vina) screen analogues for improved hydrogen bonding (e.g., Glu residues) or hydrophobic packing (Ile). Free energy perturbation (FEP) quantifies ΔΔG for mutations . Validate predictions with SPR and cellular assays .
Q. Methodological Considerations
Table 1: Key Parameters for Binding Assays
Q. Data Contradiction Analysis Framework
Identify variables : Buffer composition, protein batch, assay temperature.
Replicate conditions : Repeat experiments under reported parameters.
Statistical rigor : Use ANOVA for inter-study variability (p < 0.05).
Meta-analysis : Pool data from multiple labs using random-effects models .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKQSBIEKQXQS-PSCZMIBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N5O17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.